molecular formula C7H5IN2O2 B1391138 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1203499-29-9

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1391138
CAS No.: 1203499-29-9
M. Wt: 276.03 g/mol
InChI Key: FJGDEJWGCXCKOI-UHFFFAOYSA-N
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Description

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features an iodine atom at the 7th position of the pyrido[2,3-b][1,4]oxazin-2(3H)-one core

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the iodine atom .

Scientific Research Applications

7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with potentially enhanced properties .

Properties

IUPAC Name

7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGDEJWGCXCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673655
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-29-9
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 3
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 4
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 5
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

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